2,4-Dichloro-5-fluorobenzoic acid
Overview
Description
2,4-Dichloro-5-fluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is used in the synthesis of various pharmaceuticals and is a key component in the production of some pesticides .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-fluorobenzoic acid involves a continuous-flow process . The starting material is 2,4-dichloro-5-fluoroacetophenone (AP), and acetic acid is used as a cosolvent to achieve excellent results in the continuous-flow oxidization system . The nitric acid oxidation of BA is a violent exothermic reaction .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-fluorobenzoic acid can be represented by the linear formula Cl2C6H2(F)CO2H . The molecular weight is 209.00 .Chemical Reactions Analysis
The nitric acid oxidation of 2,4-Dichloro-5-fluorobenzoic acid is a violent exothermic reaction . The synthesis involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination .Physical And Chemical Properties Analysis
The melting point of 2,4-Dichloro-5-fluorobenzoic acid is 144-146 °C . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Biochemical Research
“2,4-Dichloro-5-fluorobenzoic acid” is used in biochemical research . The specific details of its use in this field are not readily available, but it’s likely used as a reagent or intermediate in various biochemical reactions.
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “2,4-Dichloro-5-fluorobenzoic acid” could be used in the synthesis of peptides or proteins, or in the study of protein interactions.
Synthesis of Medicinal Compounds
“2,4-Dichloro-5-fluorobenzoic acid” is an important intermediate in the synthesis of medicinal compounds . It could be used in the production of various pharmaceuticals, although the specific drugs are not mentioned.
Pesticide Production
This compound is also used in the production of pesticides . It could be a precursor or an intermediate in the synthesis of various pesticides.
Safety and Hazards
Handling 2,4-Dichloro-5-fluorobenzoic acid requires caution. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to use this chemical only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 2,4-Dichloro-5-fluorobenzoic acid involves interactions with its targets, leading to changes at the molecular level. For instance, in the case of benzylic halides, a free radical reaction can occur . The initiating step involves the loss of a bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom to form succinimide . It’s possible that 2,4-Dichloro-5-fluorobenzoic acid may undergo similar reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
2,4-dichloro-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWJHUTTSVCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350803 | |
Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86522-89-6 | |
Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of continuous-flow processes for synthesizing 2,4-Dichloro-5-fluorobenzoic acid compared to traditional methods?
A1: Continuous-flow processes offer several advantages over traditional tank reactor methods for synthesizing BA, including:
- Enhanced Safety: The exothermic nitric acid oxidation of 2,4-dichloro-5-fluoroacetophenone (AP) to BA is better controlled in a continuous-flow system due to superior heat and mass transfer. []
- Improved Yield and Efficiency: Continuous-flow systems often result in higher product yields and require less nitric acid consumption compared to batch processes. [, ]
- Reduced Reaction Time: Continuous flow allows for faster reaction completion. [, ]
- Environmental Benefits: Continuous-flow processes generally generate less waste and are considered more environmentally friendly. [, ]
Q2: What is the role of 2,4-Dichloro-5-fluorobenzoic acid in the production of quinolone antibiotics?
A: BA serves as a crucial building block in the multi-step synthesis of quinolone antibiotics. It acts as a starting material for creating the core structure found in these drugs. Specifically, it's a key intermediate in the production of ciprofloxacin and norfloxacin. [, ]
Q3: How is the structure of 2,4-Dichloro-5-fluorobenzoic acid confirmed?
A3: The structure of BA has been characterized using various techniques including:
- X-ray crystallography: This method revealed that BA exists as inversion dimers in its crystal structure, held together by weak O—H⋯O hydrogen bonds. []
- Spectroscopic methods: Techniques such as FT-IR and ¹¹⁹Sn NMR spectroscopy have been employed to confirm the structure and analyze the bonding interactions within the molecule. []
Q4: Can you explain the significance of the dibutyltin complex of 2,4-Dichloro-5-fluorobenzoic acid in anti-tumor research?
A: Researchers have synthesized and characterized a dibutyltin complex of BA, denoted as [(2,4-Cl2-5-FC6H2C(O)OSnBu2)2O]2. [] In vitro studies demonstrated that this complex exhibits promising anti-tumor activity against two human tumor cell lines, exceeding the potency of the clinically used drug cisplatin. [] This finding highlights the potential of BA derivatives in developing novel anti-cancer therapies.
Q5: Are there any alternative synthetic routes for 2,4-Dichloro-5-fluorobenzoic acid?
A: Yes, a novel synthesis route for BA starting from m-nitrotoluene has been developed. [] This alternative method involves five steps and achieves an overall yield of 32.4%. [] This approach avoids the use of hazardous reagents like hydrogen fluoride and eliminates the need for specialized corrosion-resistant equipment, making it potentially suitable for large-scale industrial production. [, ]
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